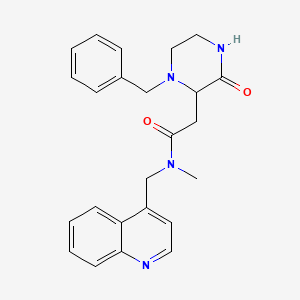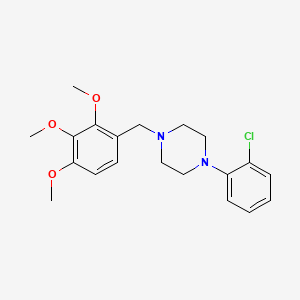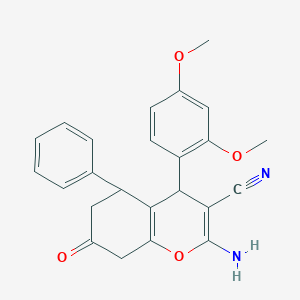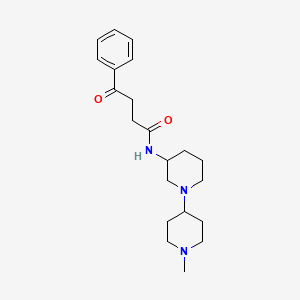![molecular formula C23H27N3O3 B6102737 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102737.png)
7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPD, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPD belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that confers specific properties and activities.
作用機序
The mechanism of action of 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one is complex and involves multiple targets and pathways. This compound has been shown to bind to various receptors, including dopamine D2, serotonin 5-HT2A, and N-methyl-D-aspartate (NMDA) receptors, leading to modulation of their activity. This compound also affects the levels of various neurotransmitters, such as dopamine, serotonin, and glutamate, by inhibiting their reuptake and metabolism. These effects lead to changes in neuronal activity and signaling, which can have both therapeutic and adverse effects depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the dose, route of administration, and duration of exposure. This compound has been shown to affect various cellular processes, including proliferation, apoptosis, and migration, by modulating the activity of specific signaling pathways. This compound also affects the levels of various neurotransmitters, which can lead to changes in mood, cognition, and behavior. In animal models, this compound has been shown to have both therapeutic and adverse effects, depending on the dose and duration of exposure.
実験室実験の利点と制限
The advantages of using 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique spirocyclic structure, which confers specific properties and activities, and its potential applications in various scientific fields. This compound is also relatively easy to synthesize and purify, making it accessible to researchers with expertise in organic chemistry. However, the limitations of using this compound in lab experiments include its complex mechanism of action, which can lead to off-target effects and potential toxicity, and its limited availability, which can limit its use in large-scale studies.
将来の方向性
There are several future directions for research on 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one, including the following:
1. Investigation of the structure-activity relationships of this compound and its analogs to optimize its pharmacological properties and reduce its potential toxicity.
2. Development of novel drug delivery systems for this compound to enhance its bioavailability and target specific tissues and organs.
3. Exploration of the therapeutic potential of this compound in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia, through preclinical and clinical studies.
4. Investigation of the role of this compound in regulating neuronal plasticity and learning and memory processes in the brain.
5. Development of new methods for synthesizing and purifying this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has a unique spirocyclic structure that confers specific properties and activities, and its mechanism of action is complex and involves multiple targets and pathways. This compound has shown promising activity against various cancer cell lines and has potential therapeutic applications in neuropsychiatric disorders. Further research is needed to optimize the pharmacological properties of this compound, explore its therapeutic potential, and develop new methods for synthesizing and purifying it.
合成法
The synthesis of 7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that requires expertise in organic chemistry and advanced techniques. The most common method for synthesizing this compound is through the condensation reaction between 3-methoxybenzylamine and 2-pyridinecarboxaldehyde, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin and deprotection with HCl. The yield and purity of this compound can be optimized by varying the reaction conditions and purification methods.
科学的研究の応用
7-(3-methoxybenzyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has shown promising activity against various cancer cell lines, including breast, lung, and colon cancer, by inhibiting the proliferation and inducing apoptosis. In pharmacology, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, leading to potential therapeutic applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool compound to investigate the role of specific receptors and signaling pathways in the brain, leading to new insights into the mechanisms of action of various drugs and disease states.
特性
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-8-4-6-18(14-20)16-25-12-5-9-23(22(25)28)10-13-26(17-23)21(27)15-19-7-2-3-11-24-19/h2-4,6-8,11,14H,5,9-10,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVLDHSDNZIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)


![N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6102690.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102696.png)
![3-[(cycloheptylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6102697.png)
![2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6102715.png)
![3-(5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B6102723.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6102759.png)
![3-(3-chlorophenyl)-6-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6102760.png)